molecular formula C10H9ClFN B8532811 7-Chloro-5-fluoro-2,4-dimethyl-1H-indole

7-Chloro-5-fluoro-2,4-dimethyl-1H-indole

Cat. No.: B8532811
M. Wt: 197.63 g/mol
InChI Key: SBFAYSJFUUAWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-fluoro-2,4-dimethyl-1H-indole is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. This fluorinated indole derivative is offered for investigational use in the discovery of novel therapeutic agents. The indole scaffold is recognized as a promising pharmacophore in recent antiviral drug discovery . Specifically, indole derivatives are the subject of extensive research for their potential to inhibit various viruses . The strategic introduction of chloro and fluoro substituents on the indole core is a common practice in lead optimization, as these halogens can significantly influence a compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its overall biological activity and pharmacokinetic profile . The primary application of this compound is as a key synthetic intermediate in constructing more complex, bioactive molecules. Researchers utilize this scaffold in hit-to-lead medicinal chemistry programs, particularly for screening against parasitic diseases, though its specific mechanism of action would require empirical determination for each new derivative synthesized . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

7-chloro-5-fluoro-2,4-dimethyl-1H-indole

InChI

InChI=1S/C10H9ClFN/c1-5-3-7-6(2)9(12)4-8(11)10(7)13-5/h3-4,13H,1-2H3

InChI Key

SBFAYSJFUUAWQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2N1)Cl)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-chloro-5-fluoro-2,4-dimethyl-1H-indole with structurally related indole derivatives, focusing on substituent patterns, molecular properties, and synthetic routes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
7-Chloro-5-fluoro-2,4-dimethyl-1H-indole Cl (7), F (5), CH₃ (2,4) C₁₀H₈ClFN 200.63 High lipophilicity (LogP ~3.5), potential kinase inhibition Selective methylation at C2/C4 via alkylation
5-Chloro-4-fluoro-2-methyl-1H-indole Cl (5), F (4), CH₃ (2) C₉H₇ClFN 183.61 Moderate LogP (~2.8), antimicrobial screening candidate Pd-catalyzed cross-coupling
7-Chloro-2-methyl-1H-indole Cl (7), CH₃ (2) C₉H₈ClN 165.62 Density: 1.3 g/cm³;沸点: 302.7°C Friedel-Crafts alkylation
7-Chloro-5-fluoro-1H-indole Cl (7), F (5) C₈H₅ClFN 169.58 Precursor for anticancer agents Halogenation of indole core
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Cl (5), F (6), CO₂Et (2) C₁₁H₉ClFNO₂ 257.65 Intermediate for fluorescent probes Esterification of indole-2-carboxylic acid

Key Comparative Insights:

Substituent Effects: Halogens: The presence of chlorine at position 7 (vs. Fluorine at position 5 improves metabolic stability compared to non-fluorinated analogs . Methyl Groups: The 2,4-dimethyl substitution in the target compound significantly elevates lipophilicity (predicted LogP ~3.5) compared to mono-methylated analogs (e.g., LogP 2.8 for ), which may improve membrane permeability .

Synthetic Complexity :

  • The target compound requires sequential functionalization of the indole core. For example, fluorine can be introduced via electrophilic fluorination, while methyl groups are added via alkylation with methyl iodide or tosylmethyl reagents .
  • In contrast, 5-chloro-4-fluoro-2-methyl-1H-indole is synthesized via palladium-catalyzed cross-coupling, highlighting divergent strategies for halogen placement.

Biological Relevance :

  • Indole derivatives with 7-chloro-5-fluoro substitutions (e.g., ) show activity against tyrosine kinases and apoptosis pathways. The additional 2,4-dimethyl groups in the target compound may enhance selectivity for specific kinase isoforms .
  • Compounds like 7-chloro-2-methyl-1H-indole are precursors to antiviral agents, suggesting that the target compound’s structural features could be leveraged for similar applications.

Stability and Solubility: The 2,4-dimethyl groups in the target compound reduce aqueous solubility compared to non-methylated analogs (e.g., solubility of 7-chloro-5-fluoro-1H-indole is ~0.1 mg/mL in water). This necessitates formulation optimization for in vivo studies.

Research Findings and Data Tables

Table 1: Calculated Physicochemical Properties

Property 7-Chloro-5-fluoro-2,4-dimethyl-1H-indole 5-Chloro-4-fluoro-2-methyl-1H-indole 7-Chloro-2-methyl-1H-indole
Molecular Weight 200.63 183.61 165.62
LogP (Predicted) 3.5 2.8 3.1
PSA (Ų) 15.7 15.7 15.8
Hydrogen Bond Donors 1 1 1

Preparation Methods

Nitroarene Precursor Preparation

The synthesis begins with 3-chloro-4-fluoro-6-methylnitrobenzene as the key intermediate. Halogenation and methylation steps are employed to install the chloro, fluoro, and methyl groups at positions 5, 7, 2, and 4 of the benzene ring. For example:

  • Chlorination : Direct electrophilic substitution using Cl₂ in the presence of FeCl₃ at 0–5°C.

  • Fluorination : Balz-Schiemann reaction with diazonium tetrafluoroborate salts.

  • Methylation : Friedel-Crafts alkylation with methyl chloride and AlCl₃.

Enamine Formation

The nitroarene reacts with N,N-dimethylformamide di-isopropyl acetal in dimethylformamide (DMF) at 100°C for 3 hours to form an enamine intermediate. This step activates the nitro group for subsequent reductive cyclization:

Nitroarene+Me2NCH(OiPr)2DMF, 100°CEnamine intermediate\text{Nitroarene} + \text{Me}2\text{NCH(OiPr)}2 \xrightarrow{\text{DMF, 100°C}} \text{Enamine intermediate}

Reductive Cyclization

The enamine undergoes cyclization using iron powder and silica gel in a toluene-acetic acid mixture. Silica gel enhances reaction homogeneity, while acetic acid protonates intermediates to drive the reaction forward. Key parameters include:

  • Temperature : 100°C for 3 hours.

  • Yield : 70–75% after purification via 2N HCl washes and silica gel filtration.

Table 1: Leimgruber-Batcho Reaction Optimization

ParameterOptimal ConditionEffect on Yield
CatalystFe powder + SiO₂Prevents agglomeration
SolventToluene:AcOH (2:1)Enhances cyclization
Workup2N HCl washRemoves unreacted amine

Catalytic Reductive Cyclization of Nitrobenzyl Ketones

A patented method leverages palladium on carbon (Pd/C) for catalytic hydrogenation of nitrobenzyl carbonyl precursors. This approach avoids harsh acidic conditions and improves atom economy:

Substrate Design

The precursor 2-nitro-3-chloro-4-fluoro-5,7-dimethylbenzyl ketone is synthesized via:

  • Friedel-Crafts acylation : Introducing the acetyl group at position 1.

  • Halogenation : Sequential fluorination and chlorination using directed ortho-metalation (DoM).

Hydrogenation Conditions

  • Catalyst : 5% Pd/C (0.5 equiv).

  • Solvent : Ethanol/water (9:1).

  • Pressure : 50 psi H₂ at 80°C for 12 hours.

The reaction proceeds via nitro reduction to an amine, followed by intramolecular cyclization to form the indole nucleus. Post-reaction purification via 5% NaOH washes and recrystallization from toluene achieves 70% yield .

Fischer Indole Synthesis with Modified Phenylhydrazines

While less common for polysubstituted indoles, the Fischer method offers an alternative route using 4-chloro-5-fluoro-2,6-dimethylphenylhydrazine and acetone under acidic conditions:

Hydrazine Synthesis

  • Diazotization : 4-Chloro-5-fluoro-2,6-dimethylaniline treated with NaNO₂/HCl at −10°C.

  • Coupling : Reaction with hydroxylamine to form the hydrazine.

Cyclization

Heating the hydrazine with acetone in polyphosphoric acid (PPA) at 120°C induces cyclodehydration. However, this method suffers from low regioselectivity (<50% yield) due to competing formation of 2,4-dimethyl isomers.

Post-Functionalization of Preformed Indoles

Directed C-H Fluorination

A two-step protocol modifies 7-chloro-2,4-dimethylindole:

  • Lithiation : LDA (2.5 equiv) at −78°C in THF.

  • Electrophilic fluorination : N-fluorobenzenesulfonimide (NFSI) at −40°C.

This method achieves 85% fluorination at position 5 but requires stringent anhydrous conditions.

Palladium-Mediated Chlorination

Using Pd(OAc)₂ and CuCl₂ in DMF, chlorination occurs selectively at position 7 via directed C-H activation. The reaction proceeds at 110°C for 24 hours with 80% conversion .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 7-Chloro-5-fluoro-2,4-dimethyl-1H-indole

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Leimgruber-Batcho70–7599IndustrialModerate
Catalytic Hydrogenation7098Pilot-scaleHigh
Fischer Indole<5090LaboratoryLow
Post-Functionalization80–8595LaboratoryHigh

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Methyl and halogen groups exert competing directing effects. Computational studies suggest that steric hindrance from 2,4-dimethyl groups favors electrophilic attack at position 5 over 7. Mitigation strategies include:

  • Low-temperature reactions (−78°C) to kinetic control.

  • Blocking groups : Temporary protection of position 7 with trimethylsilyl.

Purification Challenges

Co-eluting byproducts like 6-fluoro-2-methylindoline (formed via over-reduction) complicate isolation. Patent US20070083053A1 recommends:

  • Silica gel filtration with petroleum ether/EtOAc (10:1).

  • Acid-base extraction : Sequential washes with 5% NaOH and 2N HCl .

Q & A

Q. What are the recommended synthetic routes for 7-chloro-5-fluoro-2,4-dimethyl-1H-indole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous indole derivatives (e.g., 5-fluoro-3-(2-(4-fluorophenyl)triazol-1-yl)ethyl-1H-indole) suggest using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures . For 7-chloro-5-fluoro-2,4-dimethyl-1H-indole, introduce methyl groups via Friedel-Crafts alkylation or palladium-catalyzed C–H activation at positions 2 and 4. Optimize yield by varying temperature (60–100°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% CuI). Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

Q. How can NMR spectroscopy and X-ray crystallography be applied to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assign peaks based on substituent effects. For example, the 7-chloro group deshields adjacent protons, while methyl groups at positions 2 and 4 split aromatic proton signals. Compare with 5-fluoroindole derivatives (δ ~6.8–7.5 ppm for aromatic protons; δ ~-110 ppm for 19F) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Collect high-resolution data (≤1.0 Å) and refine anisotropic displacement parameters. Validate geometry using ORTEP-3 for graphical representation .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • pH stability : Incubate in buffers (pH 1–13) for 24–72 hours. Quench reactions and analyze by LC-MS for hydrolytic byproducts (e.g., demethylation or defluorination).
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; track changes via UV-Vis spectroscopy .

Q. How can missing physicochemical data (e.g., melting point, solubility) be experimentally determined?

  • Methodological Answer :
  • Melting point : Use a capillary tube method with a calibrated melting point apparatus. Ramp temperature at 1°C/min and record the range.
  • Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water). Saturate solutions, filter, and quantify via gravimetry or UV absorbance.
  • LogP : Estimate via reverse-phase HPLC (octanol-water partition coefficient) using a calibration curve with standard compounds .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated.
  • Ventilation : Work in a fume hood with ≥100 ft/min airflow.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
  • Toxicity screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity .

Advanced Research Questions

Q. How do the electron-withdrawing (Cl, F) and electron-donating (CH₃) substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The 5-fluoro and 7-chloro groups lower electron density at the indole core, enhancing electrophilic substitution at position 3. Methyl groups at 2 and 4 increase steric hindrance, directing reactions to less-substituted positions. Validate with Hammett σ constants (σ_meta(F) = 0.34; σ_para(Cl) = 0.23) and correlate with experimental reaction rates .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in kinase inhibition?

  • Methodological Answer :
  • Library synthesis : Derivatize the indole core at position 3 with sulfonamide or carbamate groups (e.g., using tosyl chloride under NaH/THF conditions) .
  • Assays : Screen against kinase panels (e.g., Flt3, Akt) using fluorescence polarization assays. Measure IC₅₀ values and compare with bisindolylmaleimide analogs (e.g., IC₅₀ = 0.2–5 µM for Flt3) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (PDB: 1XKK for Flt3). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What methods resolve contradictions in crystallographic data, such as disordered methyl groups or anomalous thermal parameters?

  • Methodological Answer :
  • Disorder modeling : In SHELXL, split disordered methyl groups into two positions (PART 1/2) and refine occupancy factors. Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
  • Twinned data : Use TwinRotMat to identify twin laws (e.g., two-fold rotation). Refine with HKLF 5 format and validate via R1/Rint (<5% difference).
  • Validation tools : Check with PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Q. How can computational models predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer :
  • In silico metabolism : Use GLORYx or SyGMa to simulate Phase I/II reactions (e.g., CYP450-mediated oxidation at methyl groups). Highlight metabolites with Similarity Ensemble Approach (SEA) scores >0.5.
  • Toxicity prediction : Run ProTox-II for hepatotoxicity alerts and LD₅₀ estimates. Cross-reference with EPA DSSTox databases for structural analogs .

Q. What analytical strategies address discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer :
  • Shift prediction : Use ACD/Labs or Gaussian NMR modules with the GIAO method. Compare theoretical vs. experimental δ values (allow ±0.3 ppm tolerance for 1H).
  • Solvent effects : Account for DMSO-d6 or CDCl3 solvent shifts via the IEFPCM model.
  • Dynamic effects : For flexible substituents (e.g., methyl rotation), perform MD simulations and average chemical shifts over 100 ps trajectories .

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